Cas no 1694669-48-1 (2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid)
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid
- 1694669-48-1
- EN300-1138343
-
- Inchi: 1S/C11H12F2O3/c1-6-4-5-8(9(16-3)7(6)2)11(12,13)10(14)15/h4-5H,1-3H3,(H,14,15)
- InChI Key: HQSQPVSSAVUGGZ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1=CC=C(C)C(C)=C1OC)F
Computed Properties
- Exact Mass: 230.07545056g/mol
- Monoisotopic Mass: 230.07545056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.5Ų
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138343-0.05g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1138343-0.1g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1138343-0.25g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1138343-0.5g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1138343-1.0g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1138343-2.5g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1138343-5.0g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1138343-10.0g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1138343-1g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1138343-5g |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
1694669-48-1 | 95% | 5g |
$3065.0 | 2023-10-26 |
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid
Professional Introduction to 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid (CAS No. 1694669-48-1)
2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1694669-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its fluorinated aromatic structure and acetic acid moiety, which contribute to its unique chemical properties and potential biological activities. The presence of both fluoro and methoxy substituents in the aromatic ring enhances its interactions with biological targets, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid consists of a central benzene ring substituted with two fluorine atoms at the 2-position and two methyl groups at the 3- and 4-positions. Additionally, there is a methoxy group at the 2-methoxy position, which influences the electronic properties of the ring. This arrangement creates a molecule with both lipophilic and hydrophilic regions, enabling it to interact effectively with various biological receptors. The acetic acid functional group at one end of the molecule further enhances its solubility in polar solvents, making it suitable for formulation in pharmaceutical applications.
In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate enzyme activity and receptor binding affinity. The fluorine atom is known to increase metabolic stability and binding selectivity, which are critical factors in drug design. CAS No. 1694669-48-1 represents a promising candidate for further investigation in this area. Studies have shown that fluorinated acetic acids can serve as intermediates in the synthesis of bioactive molecules, particularly those targeting inflammatory pathways and metabolic disorders.
One of the most compelling aspects of 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid is its potential role as a precursor in the development of novel therapeutic agents. Researchers have been exploring its derivatives as inhibitors of enzymes involved in pain signaling and neuroinflammation. For instance, modifications to the fluoro-substituted aromatic ring have led to compounds with enhanced potency against cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) therapy. The methoxy group also plays a crucial role in fine-tuning the pharmacokinetic properties of these derivatives, ensuring better absorption and reduced toxicity.
The synthesis of CAS No. 1694669-48-1 involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing similar fluorinated derivatives for other therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have revealed that this compound can interact with various protein targets, including those involved in cancer metabolism and immune regulation. These findings suggest that further exploration of its pharmacological profile could lead to novel treatments for complex diseases such as cancer and autoimmune disorders.
The pharmaceutical industry has been particularly interested in harnessing the potential of fluorinated acetic acids due to their versatility as drug candidates. By modifying different parts of the molecular structure, researchers can generate a library of compounds with tailored biological activities. CAS No. 1694669-48-1 serves as an excellent starting point for such endeavors because it combines multiple functional groups that can be easily manipulated while maintaining overall structural integrity.
In conclusion,CAS No. 1694669-48-1, corresponding to 2,2-difluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid, represents a significant advancement in medicinal chemistry research. Its unique structural features make it a promising candidate for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,its importance in pharmaceutical innovation is expected to grow significantly.
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